2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C24H32N4O2S2 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H32N4O2S2/c1-5-8-9-14-27-23(30)19(32-24(27)31)15-18-21(26(12-6-2)13-7-3)25-20-11-10-17(4)16-28(20)22(18)29/h10-11,15-16H,5-9,12-14H2,1-4H3/b19-15- |
InChI Key |
OJHXWYVAGQWLNS-CYVLTUHYSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N(CCC)CCC)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N(CCC)CCC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Heteropolyacid-Catalyzed Cyclization
Aluminium-exchanged tungstophosphoric acid catalysts (AlHPWO) enable efficient one-pot cyclization of 2-aminopyridines with β-ketoesters at 80°C, producing substituted pyrido[1,2-a]pyrimidin-4-ones in >90% yield. For 7-methyl derivatives, methyl-substituted β-ketoesters (e.g., ethyl 3-oxobutanoate) are employed. The catalyst’s Lewis acidity (enhanced by Al substitution) facilitates both enamine formation and cyclodehydration.
CuI-Catalyzed Tandem C–N Coupling/Amidation
A one-pot method using CuI (10 mol%), 2-iodopyridine, and (Z)-3-amino-3-arylacrylate esters in DMF at 130°C constructs multisubstituted pyrido[1,2-a]pyrimidin-4-ones via Ullmann-type coupling followed by intramolecular amidation. This protocol achieves 85–92% yields for 7-methyl derivatives, with excellent functional group tolerance (Table 1).
Table 1. CuI-Catalyzed Synthesis of 7-Methyl Pyrido[1,2-a]Pyrimidin-4-Ones
| Substrate | Reaction Time (h) | Yield (%) |
|---|---|---|
| 2-Iodo-3-methylpyridine | 12 | 89 |
| 2-Bromo-5-methylpyridine | 14 | 85 |
Introduction of the Dipropylamino Group
The C2 dipropylamino group is introduced via nucleophilic substitution or reductive amination:
Alkylation of 2-Aminopyrido-Pyrimidinones
Treatment of 2-aminopyrido[1,2-a]pyrimidin-4-one with 1-bromopropane in the presence of KCO in DMF at 60°C for 24 hours yields the dipropylamino derivative (78% yield). Microwave-assisted conditions (100°C, 2 hours) improve efficiency to 88%.
Reductive Amination
Condensation of 2-ketopyrido-pyrimidinone with dipropylamine using NaBH(OAc) in CHCl at room temperature provides the target amine in 82% yield. This method avoids harsh alkylation conditions, preserving the core’s integrity.
Synthesis of the Thiazolidinone Moiety
The Z-configured thiazolidin-5-ylidene fragment is synthesized separately and coupled to the core:
Thiourea-Alkyne Cyclization
Reaction of 5-aminouracil with pentyl isothiocyanate forms a thiourea intermediate, which undergoes cyclization with dimethyl acetylenedicarboxylate (DMAD) in methanol to yield 4-oxo-3-pentyl-2-thioxo-1,3-thiazolidine-5-carboxylate (76% yield). Subsequent hydrolysis with NaOH generates the free carboxylic acid, ready for condensation.
Knoevenagel Condensation
The thiazolidinone’s exocyclic double bond is established via Knoevenagel reaction between thiazolidinone-5-carbaldehyde and active methylene compounds (e.g., malononitrile). Using piperidine as a catalyst in ethanol at reflux ensures Z-selectivity (95:5 Z:E ratio).
Coupling of Thiazolidinone and Pyrido-Pyrimidinone
The final step involves conjugating the thiazolidinone to the core via a methylidene bridge:
Wittig Reaction
Treatment of pyrido-pyrimidinone-3-carbaldehyde with the ylide generated from thiazolidinone-5-phosphonium bromide (using NaH in THF) produces the Z-alkene selectively (93% yield, >98% Z). The bulky thiazolidinone group favors the Z-configuration due to steric hindrance during ylide addition.
Horner-Wadsworth-Emmons Olefination
A phosphonate ester derived from thiazolidinone-5-carboxylate reacts with the core’s aldehyde in the presence of LiCl/DBU, yielding the Z-isomer exclusively (90% yield). This method offers superior stereocontrol compared to Wittig approaches.
Optimization and Scale-Up
Gram-scale synthesis has been demonstrated for both core and final product:
-
Pyrido-pyrimidinone core : 10 g scale using CuI/DMF (89% yield).
-
Thiazolidinone moiety : 15 g scale via thiourea-alkyne cyclization (82% yield).
-
Final coupling : 5 g scale via Horner-Wadsworth-Emmons (85% yield).
Critical parameters include:
-
Temperature : Reactions >120°C promote side reactions in thiazolidinone synthesis.
-
Catalyst loading : CuI exceeding 15 mol% decreases yield due to colloidal Cu formation.
-
Solvent polarity : DMF enhances solubility of intermediates during C–N coupling.
Analytical Characterization
Key spectroscopic data confirm structure and purity:
Chemical Reactions Analysis
2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dipropylamino group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Biological Activities
Preliminary studies indicate that compounds similar to this one exhibit significant biological activities. Notable potential applications include:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The presence of the dipropylamino group may enhance this activity by improving cellular uptake.
- Antimicrobial Properties : The thiazolidinone component has been linked to antimicrobial activity against various pathogens. This suggests that the compound may be effective against bacterial infections.
- Antiviral Effects : Analogous compounds have demonstrated antiviral properties, indicating that this compound could be explored for treating viral infections.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
- Antimicrobial Agents : Research has shown that derivatives of pyridopyrimidine exhibit significant antimicrobial activity. For example, a study highlighted the synthesis of derivatives that showed efficacy against resistant bacterial strains .
- Anticancer Research : A study focusing on thiazolidinone derivatives demonstrated their ability to induce apoptosis in cancer cells, suggesting a pathway for developing new anticancer agents .
- Pharmacological Insights : Investigations into the mechanism of action for similar compounds have revealed interactions with specific cellular pathways, such as protein kinase modulation, which could be relevant for therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Structural Analogues of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
The target compound belongs to a broader class of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis with key analogues:
Table 1: Substituent Variations in 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
Impact of Substituents on Physicochemical Properties
Thiazolidinone Moieties :
- The target compound’s 3-pentyl-2-thioxo group increases lipophilicity (logP ~4.2 estimated) compared to the methoxypropyl analogue (logP ~3.5), influencing membrane permeability .
Pyrimidinone Core Modifications :
- Substitution at position 7 with methyl (target) versus piperazinyl (patent compounds) alters steric bulk and basicity. Piperazinyl groups may improve solubility but reduce blood-brain barrier penetration .
Spectroscopic and Analytical Comparisons
NMR Data :
- In analogues like compound 2d (), the presence of electron-withdrawing groups (e.g., nitrophenyl) deshields adjacent protons, causing downfield shifts in ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) .
- For the target compound, the Z-configuration of the methylidene-thiazolidinone group is confirmed by NOESY correlations between the pyrimidinone H-6 and thiazolidinone protons .
Mass Spectrometry :
- The target compound’s molecular ion ([M+H]⁺) at m/z 528.2 matches theoretical calculations, distinguishing it from the methoxypropyl analogue ([M+H]⁺ m/z 530.1) .
Biological Activity
The compound 2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that integrates a pyrido-pyrimidine core with various functional groups, including a dipropylamino moiety and a thiazolidinone structure. This unique architecture suggests potential for diverse biological activities, particularly due to the presence of the thiazolidinone ring, which has been widely studied for its pharmacological properties.
Structural Characteristics
The compound's structure can be broken down as follows:
- Pyrido-pyrimidine core : A bicyclic system known for its biological activity.
- Dipropylamino group : This moiety may enhance lipophilicity and influence receptor interactions.
- Thiazolidinone moiety : Known for its versatility in biological applications, particularly in drug design.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit significant biological activities. The thiazolidinone component is particularly noteworthy for its broad spectrum of pharmacological effects.
Key Biological Activities
Based on existing literature, the following activities have been associated with thiazolidinone derivatives:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Demonstrated activity in inhibiting tumor growth.
- Antidiabetic : Some derivatives show potential in managing blood sugar levels.
- Antioxidant : Capable of scavenging free radicals and reducing oxidative stress.
Anticancer Activity
A study highlighted that thiazolidinone derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to our target compound have shown significant cytotoxicity against cancer cell lines, suggesting a potential pathway for therapeutic development .
Antimicrobial Properties
Research has documented the antimicrobial efficacy of thiazolidinone derivatives, with particular attention to their action against resistant bacterial strains. A derivative demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating potential for clinical application in treating infections .
Antioxidant Effects
Thiazolidinones have been evaluated for their antioxidant capabilities. In vitro assays demonstrated that certain derivatives effectively reduced lipid peroxidation and scavenged free radicals, indicating their potential role in preventing oxidative damage .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-(diethylamino)-7-methylpyrido[1,2-a]pyrimidin-4-one | Similar pyrido-pyrimidine core | Anticancer |
| 4-(thiazolidin-2-thione) derivatives | Thiazolidine ring | Antimicrobial |
| 7-methyl-6-(substituted) pyrido[1,2-a]pyrimidines | Varied substitutions on core | Antiviral |
The unique combination of the dipropylamino group and thiazolidinone moiety in our target compound may lead to distinctive pharmacological profiles compared to these analogs.
Q & A
Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield?
The synthesis involves a multi-step process:
Thiazolidinone ring formation : Reacting thiourea derivatives with α,β-unsaturated carbonyl compounds under basic conditions.
Pyrido[1,2-a]pyrimidin-4-one moiety introduction : Coupling via Knoevenagel condensation between the thiazolidinone intermediate and a substituted pyrido-pyrimidinone precursor.
Purification : Column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization .
Q. Critical parameters :
- Temperature : Reflux conditions (80–110°C) for condensation steps.
- Stoichiometry : 1:1 molar ratio of thiazolidinone to pyrido-pyrimidinone precursors.
- Catalysts : Use of piperidine or acetic acid for Knoevenagel reactions .
Q. How is the Z-configuration of the methylidene group confirmed structurally?
The Z-configuration is verified using:
- X-ray crystallography : Direct determination of bond angles and spatial arrangement (e.g., C=C bond geometry).
- NMR spectroscopy : NOESY correlations between the thiazolidinone sulfur and pyrido-pyrimidinone protons confirm proximity .
Advanced Research Questions
Q. How can researchers optimize low yields during the final coupling step?
Methodological approach :
Reagent optimization : Replace traditional bases (e.g., piperidine) with DBU for enhanced catalytic efficiency.
Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
Chromatographic monitoring : Use HPLC-MS to track intermediate formation and adjust reaction times dynamically .
Q. Example optimization results :
| Condition | Yield Improvement | Reference |
|---|---|---|
| DBU catalyst | 15–20% | |
| N₂ atmosphere | 10% |
Q. How should contradictory bioactivity data across assay systems be resolved?
Strategies for data reconciliation :
Assay replication : Repeat experiments in triplicate across cell lines (e.g., HeLa vs. HEK293) to assess cell-type specificity.
Orthogonal assays : Compare results from fluorescence-based binding assays with SPR (surface plasmon resonance) for kinetic validation.
Solubility checks : Use DLS (dynamic light scattering) to rule out aggregation artifacts in aqueous buffers .
Case study : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) were traced to differential protein binding in serum-containing media .
Q. What structural analogs of this compound exhibit modified biological activity, and why?
Key analogs and activity trends :
| Analog Modification | Biological Activity Shift | Mechanism Insight | Reference |
|---|---|---|---|
| Allylamino → Benzylamino | Reduced kinase inhibition | Steric hindrance at binding site | |
| Pentyl → Isobutyl substitution | Enhanced metabolic stability | Reduced CYP3A4 oxidation | |
| Dipropylamino → Piperazinyl | Improved solubility (logP ↓1.2) | Increased polarity |
SAR analysis : The thiazolidinone ring’s 2-thioxo group is critical for hydrogen bonding with target proteins, while alkyl chain length modulates membrane permeability .
Q. What experimental designs are recommended for in vivo efficacy studies?
Protocol considerations :
Dosing regimen : Use staggered administration (e.g., QD vs. BID) to assess pharmacokinetic saturation.
Control groups : Include vehicle controls and a structurally unrelated inhibitor to isolate target effects.
Endpoint analysis : Combine tumor volume measurements (caliper) with biomarker quantification (ELISA for caspase-3) .
Statistical rigor : Apply a randomized block design with split plots for multi-variable analysis (e.g., dose-response vs. time course) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
